Enhanced Lipophilicity (LogP) vs. Non-Fluorinated 1-Butyl-4-methylcyclohexane
1-Butyl-4-trifluoromethyl-cyclohexane exhibits a computed LogP of 4.55, compared to a LogP of 3.86 for the non-fluorinated analog 1-butyl-4-methylcyclohexane [1]. This difference of +0.69 log units indicates a roughly 5-fold greater preference for the organic phase in octanol/water partitioning for the –CF₃-bearing compound.
| Evidence Dimension | Computed octanol/water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.5453 |
| Comparator Or Baseline | 1-Butyl-4-methylcyclohexane: LogP = 3.8588 |
| Quantified Difference | ΔLogP = +0.6865 (~4.9-fold increase in P) |
| Conditions | In silico prediction (XLogP3 or similar algorithm); values sourced from vendor and database entries |
Why This Matters
Higher lipophilicity directly impacts membrane permeability, metabolic stability, and formulation partitioning behavior, making the –CF₃ compound a preferred choice for applications requiring enhanced hydrophobic character.
- [1] yybyy.com. trans-1-tert-butyl-4-methyl-cyclohexane (CAS 4001-94-9) Property Page. LogP = 3.8588. Accessed April 2026. View Source
